molecular formula C19H17NO B1588709 4-Methoxytriphenylamine CAS No. 4316-51-2

4-Methoxytriphenylamine

Cat. No. B1588709
CAS RN: 4316-51-2
M. Wt: 275.3 g/mol
InChI Key: KIGTXAWIOISJOG-UHFFFAOYSA-N
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Description

4-Methoxytriphenylamine, also known as 4-Methoxy-N,N-diphenylaniline, is a chemical compound with the molecular formula C19H17NO . It can be used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization using FeCl3 as an oxidant .


Synthesis Analysis

The synthesis of 4-Methoxytriphenylamine involves a nucleophilic aromatic substitution reaction . It can also be prepared through living ring opening polymerization with 4,4′-diamino-4″-methoxytriphenylamine (TPA-NH2) as an initiator .


Molecular Structure Analysis

The molecular structure of 4-Methoxytriphenylamine consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with a methoxy group .


Chemical Reactions Analysis

4-Methoxytriphenylamine can be used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization using FeCl3 as an oxidant .


Physical And Chemical Properties Analysis

4-Methoxytriphenylamine is a solid with a molecular weight of 275.34 Da . Its melting point is between 102-106 °C .

Scientific Research Applications

Electrochemical Properties and Electrochromic Behaviors

  • 4-Methoxytriphenylamine has been used in the synthesis of polyamides demonstrating significant thermal stability and electrochromic behaviors, particularly in the development of novel aromatic poly(amine−amide)s with stable yellow and blue electrochromic properties (Liou & Lin, 2009).
  • This compound plays a role in the fabrication of electrically bistable memory devices, especially in hybrid films showing dynamic random-access memory (DRAM) and write-once read-many (WORM) properties (Chen, Hu, & Liou, 2013).
  • Researchers have developed soluble triphenylamine-based amorphous aromatic polyamides for high-performance blue-emitting hole-transporting materials, utilizing 4-methoxy-substituted triphenylamine (Liou, Huang, & Yang, 2006).

Applications in Polymer Synthesis and Energy Storage

  • The synthesis and characterization of 4-Methoxytriphenylamine derivatives have been explored for their utility in organic polytriphenylamine derivative-based cathodes with tailored potential, significantly influencing electrochemical performances (Su et al., 2016).
  • Studies on methoxy-substituted triphenylamines like 4-Methoxytriphenylamine have shown improved hole transport property, making them suitable for use in photoreceptors (Qing & Chen, 2007).

Electroactive Polymer Films for Electrochromic Devices

  • Electrosynthesis of aromatic poly(amide-amine) films from compounds with a methoxytriphenylamine core has been conducted for applications in electrochromic devices, showcasing reversible redox processes and multi-colored electrochromic behaviors (Hsiao & Lu, 2017).
  • The development of highly stable anodic green electrochromic aromatic polyamides, which involve 4-methoxy-substituted triphenylamine, has been researched for their excellent electrochromic stability and coloration efficiency (Chang, Liou, & Hsiao, 2007).

Solar Cell and Battery Applications

  • 4-Methoxytriphenylamine-based materials have been used to enhance the performance of lithium-ion batteries, especially as a component in potential-sensitive separators (Zhang et al., 2013).
  • Research has also been conducted on fluorinated methoxytriphenylamine-based materials as efficient hole-transporting materials for perovskite solar cells, contributing to increased efficiency and stability (Li et al., 2020)

properties

IUPAC Name

4-methoxy-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGTXAWIOISJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432325
Record name 4-Methoxytriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxytriphenylamine

CAS RN

4316-51-2
Record name 4-Methoxytriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxytriphenylamine
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Synthesis routes and methods I

Procedure details

According to the general procedure A described above, 4-chloroanisole (130 mg, 0.92 mmol) reacted with diphenylamine (169 mg, 1.00 mmol) at 80° C. for 12 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 catalyst and sodium tert-butoxide to give the title compound (270 mg, 99%) as a solid: 1H-NMR (300 MHz, CDCl3): δ 7.30 (app.t, 4H, J=7.5 and 8.1 Hz), 7.17 (app.t, 6H, J=8.4 and 9.0 Hz), 7.04 (app.t, 2H, J=7.2 and 6.9 Hz), 6.94 (d, 2H, J=9.0 Hz), 3.88 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 156.11, 148.13, 140.74, 129.04, 127.26, 122.84, 121.78, 114.71, 55.44. GC/MS(EI): m/z 275 (M+).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of diphenylamine (0.34 g, 2.0 mmol) in 4 ml of toluene were added sodium tert-butoxide (0.23 g, 2.4 mmol), 4-chloroanisole (0.27 ml, 2.2 mmol), (π-allyl)palladium chloride (3.7 mg, 0.01 mmol) and 2,2-diphenyl-1-(di-tert-butylphosphino)-1-methylcyclopropane (14.1 mg, 0.04 mmol) obtained in Example 4 under a nitrogen atmosphere and the mixture was stirred for 3 hours at 100° C. The reaction mixture was cooled, washed with water, and dried over anhydrous magnesium sulfate. Then, the solvent was removed under reduced pressure, and the concentrate was purified by column chromatography to give the title compound (0.53 g, 95%) as white crystal.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
[Compound]
Name
(π-allyl)palladium chloride
Quantity
3.7 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
14.1 mg
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
SH Hsiao, GS Liou, YC Kung, YJ Lee - European polymer journal, 2010 - Elsevier
… 4,4′-bis(trimellitimido)-4″-methoxytriphenylamine (3), was prepared by the condensation of 4,4′-diamino-4″-methoxytriphenylamine (2) and two molar equivalents of trimellitic …
Number of citations: 62 www.sciencedirect.com
JT Wu, TL Hsiang, GS Liou - Journal of Materials Chemistry C, 2018 - pubs.rsc.org
A series of novel redox-active triphenylamine-based materials, 4,4′-bis(4,4′-dimethoxydiphenylaminyl)-4′′-methoxytriphenylamine (BDATPA) and four related derivatives, …
Number of citations: 19 pubs.rsc.org
HW Chang, KH Lin, CC Chueh… - Journal of Polymer …, 2009 - Wiley Online Library
Methoxy‐substituted poly(triphenylamine)s, poly‐4‐methoxytriphenylamine (PMOTPA), and poly‐N,N‐bis(4‐methoxyphenyl)‐N′,N′‐diphenyl‐p‐phenylenediamine (PMOPD), were …
Number of citations: 30 onlinelibrary.wiley.com
H Zhang, Y Cao, H Yang, S Lu, X Ai - Electrochimica Acta, 2013 - Elsevier
A potential-sensitive separator is prepared by incorporating an electroactive poly (4-methoxytriphenylamine) (PMOTPA) into the micropores of a commercial porous polyolefin film and …
Number of citations: 17 www.sciencedirect.com
SH Hsiao, GS Liou, YC Kung… - Journal of Polymer …, 2010 - Wiley Online Library
… As demonstrated previously,23 polyamides on the basis of 4,4′-diamino-4″-methoxytriphenylamine exhibit excellent electrochemical and electrochromic stability, together with high …
Number of citations: 43 onlinelibrary.wiley.com
M Cekaviciute, J Simokaitiene… - The Journal of …, 2013 - ACS Publications
Diversity of the (opto)electronic devices in which the derivatives of triphenylamine are used requires thorough knowledge of the structure–properties relationship of this class of organic …
Number of citations: 14 pubs.acs.org
K Zargoosh, M Barmaki, A Abdolmaleki… - Journal of the Iranian …, 2020 - Springer
In this work, we report fast and low-cost fluorimetric system for the determination of trace amounts of water in both aprotic and protic organic solvents. The analytical signal of the …
Number of citations: 4 link.springer.com
GS Liou, NK Huang, YL Yang - Polymer, 2006 - Elsevier
… The new aromatic dicarboxylic acid having 4-methoxy-substituted triphenylamine unit, 4,4′-dicarboxy-4″-methoxytriphenylamine 2, was synthesized by the amination reaction of 4-…
Number of citations: 24 www.sciencedirect.com
J Zhao, X Yang, S Wang, J Yu - ECS Journal of Solid State …, 2014 - iopscience.iop.org
… study, 4-methoxytriphenylamine was … (4-methoxytriphenylamine), PCTTPA and PCETPA. The incorporating of the thiophene units in the main chain of the poly(4-methoxytriphenylamine…
Number of citations: 6 iopscience.iop.org
JH Sim, K Yamada, SH Lee, S Yokokura, H Sato - Synthetic metals, 2007 - Elsevier
… In this study, oxidative polymerization of 4-methoxytriphenylamine (MOTPA), 4-n-butyltriphenylamine (BTPA) and 4-N,N-dimethylaminotriphenylamine (DMATPA) was carried out to …
Number of citations: 20 www.sciencedirect.com

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